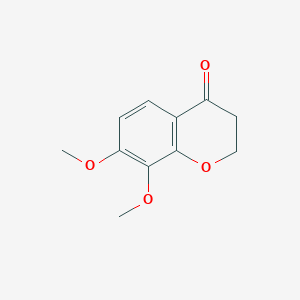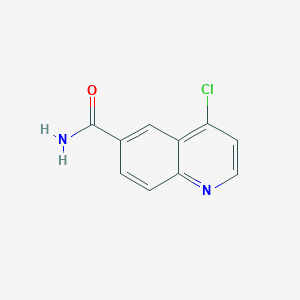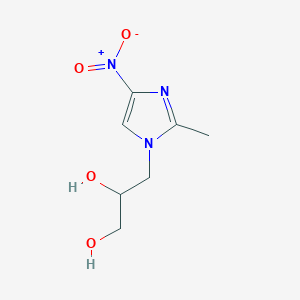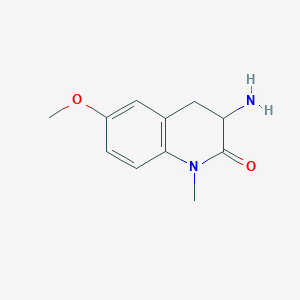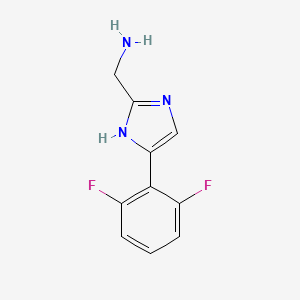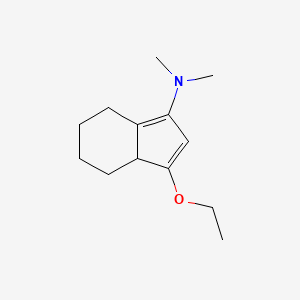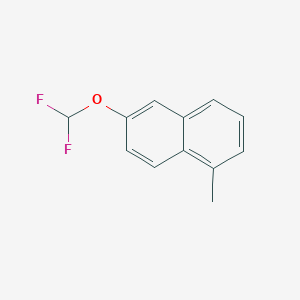
2-(Difluoromethoxy)-5-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-methylnaphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-methylnaphthalene typically involves the introduction of the difluoromethoxy group onto a naphthalene derivative. One common method is the reaction of a naphthalene derivative with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethoxy)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2-(Difluoromethoxy)-5-methylnaphthalene is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to emit fluorescence makes it useful in imaging and diagnostic applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)-5-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)benzene
- 2-(Difluoromethoxy)phenol
Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)-5-methylnaphthalene exhibits unique properties due to the presence of the naphthalene ring. This structural feature enhances its stability and allows for more diverse chemical modifications. Additionally, the methyl group on the naphthalene ring can influence the compound’s reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)-1-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-3-2-4-9-7-10(15-12(13)14)5-6-11(8)9/h2-7,12H,1H3 |
Clave InChI |
BQYAKQAHNRXLSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC2=CC=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



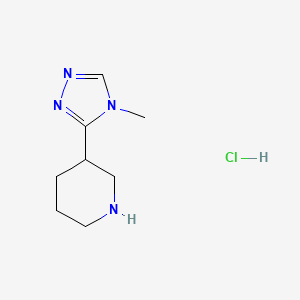
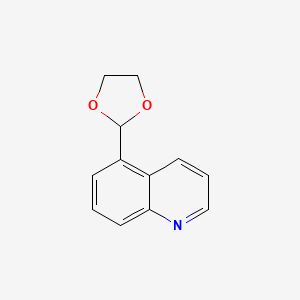
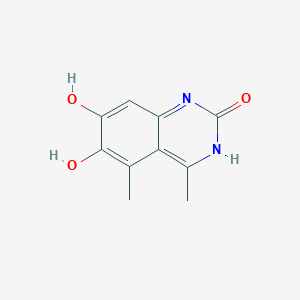
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)


